molecular formula C30H39NO6 B601959 Fesoterodine Related Impurity 2 CAS No. 1254942-29-4

Fesoterodine Related Impurity 2

Cat. No. B601959
CAS RN: 1254942-29-4
M. Wt: 509.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fesoterodine Related Impurity 2 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 8-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .


Synthesis Analysis

The synthesis of Fesoterodine Related Impurity 2 involves a series of chemical reactions . A stability-indicating RP-HPLC method was developed for the quantification of degradation products and process-related impurities in fesoterodine fumarate extended-release tablets . During stability studies of these tablets, one unknown impurity was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .


Molecular Structure Analysis

The molecular formula of Fesoterodine Related Impurity 2 is C30H39NO6 . Its molecular weight is 509.65 . The IUPAC name is (E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid .

Scientific Research Applications

Pharmacological Studies

The impurity can be used in pharmacological studies to understand its pharmacokinetics and pharmacodynamics. It’s essential to study the impurity’s behavior in the body to ensure the safety and efficacy of Fesoterodine .

Stability Testing

This compound can be used in stability testing of Fesoterodine formulations. By understanding how it degrades over time, researchers can improve the drug’s shelf life and storage conditions .

Method Development

The compound is used in the development of analytical methods like HPLC. These methods help in the identification and quantification of impurities in the drug .

Toxicological Research

Research into the toxicology of this impurity is vital. It helps in determining the safe levels of impurity in the final pharmaceutical product .

Regulatory Compliance

Understanding the properties and effects of this impurity is necessary for regulatory compliance. Pharmaceutical companies must demonstrate that they can effectively manage and control impurities like this one .

Mechanism of Action

As an impurity of Fesoterodine Fumarate, the mechanism of action of Fesoterodine Related Impurity 2 is likely related to that of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .

properties

IUPAC Name

(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO6/c1-20(2)30(35)37-27-13-12-23(19-36-29(34)15-14-28(32)33)18-26(27)25(24-10-8-7-9-11-24)16-17-31(21(3)4)22(5)6/h7-15,18,20-22,25H,16-17,19H2,1-6H3,(H,32,33)/b15-14+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEHSUCSZOKLSO-LECGRMGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)C=CC(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)/C=C/C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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